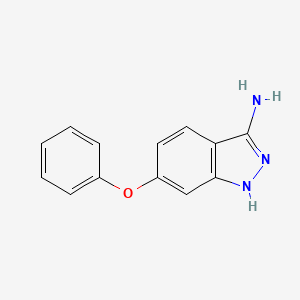

6-Phenoxy-1H-indazol-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-phenoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGTGTXHAAHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indazole Scaffold: a Privileged Structure in Contemporary Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pharmablock.comnih.govdntb.gov.ua This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net The unique chemical properties of the indazole core, including its tautomeric forms (1H-indazole, 2H-indazole, and 3H-indazole), offer a versatile platform for synthetic modification. researchgate.net

The significance of the indazole scaffold can be attributed to several key factors:

Bioisosterism: Indazole is an effective bioisostere for other aromatic systems like phenol (B47542) and indole. pharmablock.com This allows medicinal chemists to replace these groups in known active compounds with an indazole ring, potentially improving metabolic stability and pharmacokinetic properties. pharmablock.comresearchgate.net

Hydrogen Bonding Capabilities: The presence of a hydrogen bond donor (NH group) and an additional nitrogen atom acting as a hydrogen bond acceptor provides opportunities for strong and specific interactions with biological targets, such as the hinge region of protein kinases. pharmablock.com

Versatile Biological Activity: Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor effects. nih.govresearchgate.netresearchgate.net

This wide range of biological activities has led to the development of several indazole-containing drugs, such as:

Niraparib: An anticancer agent used for treating various cancers. nih.gov

Pazopanib: A tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov

The proven success of the indazole scaffold has solidified its importance as a foundational element in the design of novel therapeutic agents.

Scientific Rationale for Focused Investigation of 6 Phenoxy 1h Indazol 3 Amine Derivatives

The specific compound, 6-Phenoxy-1H-indazol-3-amine, has garnered attention due to its unique structural features and the potential for developing derivatives with enhanced therapeutic properties. The rationale for its focused investigation is rooted in the strategic combination of the indazole core with a phenoxy substituent at the 6-position and an amine group at the 3-position.

The 1H-indazole-3-amine moiety is a known and effective hinge-binding fragment, crucial for the activity of certain kinase inhibitors. nih.gov This structural element plays a critical role in the antitumor activity of compounds like Entrectinib. nih.gov The addition of a phenoxy group at the 6-position introduces a site for further molecular elaboration. This allows for the exploration of structure-activity relationships (SAR) by modifying the phenoxy ring, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Research into derivatives of this compound has shown promise in various therapeutic areas, particularly in oncology. For instance, the synthesis of various 1H-indazol-3-amine derivatives has led to the identification of potent inhibitors of fibroblast growth factor receptor (FGFR), a key target in cancer therapy. nih.gov Optimization of these derivatives, often involving the introduction of substituents like fluorine, has resulted in compounds with significant antiproliferative effects against cancer cell lines. nih.gov

Translational Research Pathways for 6 Phenoxy 1h Indazol 3 Amine Based Compounds

The journey of a promising chemical compound from the laboratory to the clinic involves a series of well-defined translational research pathways. For compounds based on the 6-Phenoxy-1H-indazol-3-amine scaffold, these pathways are primarily focused on oncology and other diseases where the targeted biological pathways are implicated.

A key area of investigation is the development of inhibitors for various protein kinases, which are often dysregulated in cancer. The 1H-indazole-3-amine core provides a solid foundation for designing potent and selective kinase inhibitors. nih.govnih.gov For example, derivatives have been synthesized and evaluated for their inhibitory activity against targets like Bcr-Abl, including mutant forms that confer drug resistance. nih.gov

Furthermore, the versatility of the indazole scaffold allows for its incorporation into novel therapeutic strategies. Recent research has explored the use of indazole compounds as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are involved in the Hippo signaling pathway, a critical regulator of cell growth and a tumor suppressor. acs.orgnih.gov Deregulation of this pathway is a significant factor in the development of a wide range of cancers. acs.orgnih.gov

The development of this compound-based compounds also involves extensive preclinical testing. This includes in vitro assays to determine inhibitory concentrations (IC50) against specific cancer cell lines and in vivo studies in animal models to evaluate efficacy and pharmacokinetic properties. nih.govnih.gov For example, studies have demonstrated that certain 1H-indazole-3-amine derivatives can induce apoptosis and affect the cell cycle in cancer cells. nih.gov

The ultimate goal of this translational research is to identify lead compounds that can be advanced into clinical trials. The promising preclinical data for various derivatives of this compound suggest that this scaffold holds significant potential for the development of new and effective therapies.

An in-depth examination of the synthetic strategies for producing this compound and its advanced analogues reveals a sophisticated interplay of classic and modern organic chemistry techniques. The construction of this molecule is a tale of two parts: the formation of the core indazole-3-amine structure and the precise installation of the phenoxy group at the 6-position.

Biological Activities and Pharmacological Investigations of 6 Phenoxy 1h Indazol 3 Amine and Its Derivatives

In Vitro Evaluation of Therapeutic Potential

The therapeutic promise of 6-Phenoxy-1H-indazol-3-amine derivatives has been primarily explored through a variety of in vitro assays. These studies aim to elucidate the compounds' interactions with molecular targets, their effects on cancer cell proliferation, and the underlying mechanisms of their anticancer activity.

Antineoplastic Activity Studies

The investigation into the antineoplastic properties of these indazole derivatives has revealed a multifaceted pharmacological profile, encompassing kinase inhibition, antiproliferative effects against various cancer cell lines, and the induction of programmed cell death.

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov Derivatives of this scaffold have been investigated for their ability to inhibit a range of kinases involved in tumor growth and progression.

Research has shown that certain indazole derivatives can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in cancer development. nih.gov For instance, optimization of 1H-indazol-3-amine derivatives has led to the discovery of compounds with significant inhibitory activity against FGFR1 and FGFR2. nih.gov One such derivative, compound 2a, which features a 2,6-difluoro-3-methoxyphenyl group, demonstrated potent inhibition of FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov

Furthermore, the broader family of indazole-based compounds has been associated with the inhibition of other key oncogenic kinases. Many client proteins of Heat shock protein 90 (HSP90), a molecular chaperone, are oncoproteins such as EGFR, CDK4, and c-Met. nih.gov Inhibition of HSP90 leads to the degradation of these client proteins, thereby impeding tumor growth. nih.gov While direct inhibition data for this compound on a wide spectrum of kinases is not extensively detailed in the provided context, the known interactions of the indazole scaffold with kinases like FGFR and the broader implications for HSP90 client proteins underscore the potential of these compounds as kinase inhibitors. nih.govnih.govnih.gov

Table 1: Kinase Inhibition by 1H-Indazol-3-amine Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 2a | FGFR1 | < 4.1 |

| 2a | FGFR2 | 2.0 ± 0.8 |

Data sourced from a study on the optimization of 1H-indazol-3-amine derivatives as potent FGFR inhibitors. nih.gov

A series of indazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.gov In one study, a derivative designated as compound 6o, which is structurally related to the core 1H-indazol-3-amine, exhibited a promising inhibitory effect against the human chronic myeloid leukemia cell line K562, with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.govresearchgate.net This compound also showed activity against other cancer cell lines, including human lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cells. nih.govresearchgate.net Notably, compound 6o displayed selectivity, being less toxic to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. nih.govresearchgate.net

Another study focusing on FGFR inhibitors found that the optimized 1H-indazol-3-amine derivative, compound 2a, showed an improved antiproliferative effect against KG1 and SNU16 cell lines with IC50 values of 25.3 ± 4.6 nM and 77.4 ± 6.2 nM, respectively. nih.gov Furthermore, a separate synthesized indazole derivative, 2f, demonstrated inhibitory activities against the proliferation of the breast cancer cell line 4T1. nih.gov

Table 2: Antiproliferative Activity of Indazole Derivatives on Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 |

|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM nih.govresearchgate.net |

| 6o | A549 | Lung Cancer | - |

| 6o | PC-3 | Prostate Cancer | - |

| 6o | HepG-2 | Hepatoma | - |

| 2a | KG1 | - | 25.3 ± 4.6 nM nih.gov |

| 2a | SNU16 | - | 77.4 ± 6.2 nM nih.gov |

| 2f | 4T1 | Breast Cancer | - |

Note: IC50 values are provided where available in the source material. The '-' indicates that antiproliferative activity was evaluated, but a specific IC50 value was not cited in the provided context.

The anticancer effects of indazole derivatives are often mediated by the induction of programmed cell death, or apoptosis. nih.gov Studies on compound 6o revealed that it induces apoptosis in K562 cells in a dose-dependent manner. nih.govresearchgate.net When K562 cells were treated with increasing concentrations of compound 6o (10, 12, and 14 µM) for 48 hours, the total apoptosis rates rose to 9.64%, 16.59%, and 37.72%, respectively. nih.gov Further investigation into the mechanism suggested that this apoptosis is potentially mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.govresearchgate.net Western blot analysis showed that compound 6o treatment led to changes in the expression of the apoptosis-related proteins Bax and Bcl-2. nih.govresearchgate.net

Similarly, another indazole derivative, 2f, was found to have the potential to induce cell apoptosis in the 4T1 breast cancer cell line. nih.gov The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.

In addition to inducing apoptosis, certain indazole derivatives can exert their antitumor effects by modulating the cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.

Treatment of K562 cells with compound 6o for 24 hours led to an arrest in the G0/G1 phase of the cell cycle. nih.gov At concentrations of 10, 12, and 14 µM, the percentage of cells in the G0/G1 phase increased from a baseline of 29.4% to 31.8%, 36.4%, and 41.1%, respectively, with a corresponding significant decrease in the proportion of cells in the S phase. nih.gov This suggests that compound 6o can halt the progression of cancer cells through the cell cycle, thereby inhibiting their proliferation. nih.gov This effect on the cell cycle is thought to be linked to the p53/MDM2 pathway. nih.govresearchgate.net

The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves the migration and invasion of cancer cells, which is often facilitated by enzymes such as matrix metalloproteinases (MMPs). One study highlighted that an indazole derivative, compound 2f, displayed inhibitory activities against the migration and invasion of the breast cancer cell line 4T1. nih.gov While the specific mechanism involving MMP9/TIMP2 regulation was not detailed for this particular compound in the provided context, the inhibition of MMPs is a known strategy to reduce cancer cell invasion. nih.govnih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammatory processes are implicated in numerous diseases. The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. semanticscholar.org Consequently, the inhibition of these enzymes, particularly the inducible isoform COX-2, is a major strategy for the development of anti-inflammatory drugs. semanticscholar.orgnih.gov

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

A number of studies have highlighted the potential of this compound derivatives as selective COX-2 inhibitors. The rationale behind targeting COX-2 is to mitigate inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. semanticscholar.org

Research has shown that specific derivatives of this scaffold can exhibit potent and selective inhibition of the COX-2 enzyme. For instance, a series of new selective COX-2 inhibitors were developed by tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to nonsteroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org Within this series, compounds 6b and 6j demonstrated superior in vitro COX-2 selectivity and inhibitory activity compared to the well-known COX-2 inhibitor, celecoxib. semanticscholar.org Specifically, they recorded IC50 values of 0.04 µM and selectivity indices of 329 and 312, respectively, surpassing celecoxib's IC50 of 0.05 µM and selectivity index of 294. semanticscholar.org Another compound from the same series, 6e , showed COX-2 inhibitory activity comparable to celecoxib. semanticscholar.org

Further investigations into a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines revealed that these compounds were selective COX-2 inhibitors with COX-2 IC50 values ranging from 0.07 to 0.39 µM. nih.gov Notably, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) emerged as the most potent, with a COX-2 IC50 value of 0.07 µM and a high selectivity index of 508.6. nih.gov Similarly, a study on 1,3-dihydro-2H-indolin-2-one derivatives identified compounds 4e , 9h , and 9i as having good COX-2 inhibitory activity, with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. mdpi.com

These findings underscore the potential of the this compound scaffold as a foundation for designing novel and potent selective COX-2 inhibitors with anti-inflammatory properties.

Table 1: COX-2 Inhibition Data for Selected Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 6b | 0.04 | 329 | semanticscholar.org |

| Compound 6j | 0.04 | 312 | semanticscholar.org |

| Compound 6e | 0.05 | Not Reported | semanticscholar.org |

| Celecoxib | 0.05 | 294 | semanticscholar.org |

| Compound 5n | 0.07 | 508.6 | nih.gov |

| Compound 4e | 2.35 ± 0.04 | Not Reported | mdpi.com |

| Compound 9h | 2.422 ± 1.10 | Not Reported | mdpi.com |

| Compound 9i | 3.34 ± 0.05 | Not Reported | mdpi.com |

Antimicrobial Spectrum

The emergence of drug-resistant microbial strains necessitates the continuous search for new antimicrobial agents. Derivatives of this compound have been investigated for their efficacy against a range of bacteria and fungi.

Antibacterial Efficacy

Indazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, certain 6-bromo-1H-indazole derivatives containing a 1,2,3-triazole moiety have shown moderate to good inhibition against various bacterial strains. researchgate.net The antibacterial mechanism of such derivatives may involve the inhibition of essential bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net

In a study focusing on quinolone/imidazole (B134444) hybrids, one particular compound, 93i , exhibited potent antibacterial activity against the Gram-negative bacterium Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value of 460 nM. nih.gov This was significantly lower than the MIC values of reference drugs like chloramphenicol, norfloxacin, ciprofloxacin, and clinafloxacin. nih.gov Another study on imidazole-based hybrids found that compound 175d showed high activity against Staphylococcus aureus (IC50 = 14.6 ± 0.5 mM). nih.gov

While specific data on this compound itself is limited in the provided context, the broader class of indazole and imidazole derivatives shows promise in the development of new antibacterial agents.

Table 2: Antibacterial Efficacy of Selected Derivatives

| Compound | Bacterium | Activity (MIC/IC50) | Reference |

| Compound 93i | P. aeruginosa | 460 nM (MIC) | nih.gov |

| Compound 175d | S. aureus | 14.6 ± 0.5 mM (IC50) | nih.gov |

Antifungal Efficacy

Fungal infections, particularly those caused by Candida species, represent a significant health concern, especially in immunocompromised individuals. mdpi.com The azole class of antifungals is a cornerstone of treatment, but resistance is a growing problem. mdpi.com

Research into imidazole-containing oxime esters has revealed potent anti-Candida activity. mdpi.com Compound 5j , (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, was identified as a highly active agent against Candida albicans, with a MIC value of 0.0054 µmol/mL. mdpi.com This potency surpassed that of both fluconazole (B54011) (MIC > 1.6325 µmol/mL) and miconazole (B906) (MIC = 0.0188 µmol/mL). mdpi.com Another compound, the oxime 4a , also demonstrated good anti-Candida activity with a MIC of 0.5807 µmol/mL against both C. albicans and C. tropicalis. mdpi.com

Furthermore, a study on 1,3,4-oxadiazole (B1194373) derivatives showed that compound LMM6 was highly effective against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov This compound also exhibited a synergistic effect when combined with amphotericin B and caspofungin. nih.gov While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic structures in antifungal drug discovery.

Table 3: Antifungal Efficacy of Selected Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

| Compound 5j | C. albicans | 0.0054 µmol/mL | mdpi.com |

| Compound 4a | C. albicans, C. tropicalis | 0.5807 µmol/mL | mdpi.com |

| LMM6 | C. albicans | 8 to 32 µg/mL | nih.gov |

Antiprotozoal Activity

Protozoal infections, such as those caused by Leishmania species, continue to pose a global health challenge. The search for new antiprotozoal agents is an active area of research.

A study investigating 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents. nih.gov The biological potency of these compounds was evaluated against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov The inhibitory activity was found to be species-dependent. For L. infantum, seven of the derivatives exhibited strong to moderate activity. nih.gov Notably, compound 13 was reported as a promising inhibitor of L. major growth. nih.gov Molecular docking studies suggested that these compounds could achieve a stable binding with the Leishmania trypanothione (B104310) reductase enzyme, a key target for antileishmanial drugs. nih.gov

Table 4: Antileishmanial Activity of a Selected Derivative

| Compound | Protozoan | Activity | Reference |

| Compound 13 | L. major | Promising growth inhibitor | nih.gov |

Neuropharmacological Activities

While the primary focus of the provided information is on anti-inflammatory and antimicrobial activities, some research suggests that indazole derivatives may also have applications in neurology. For instance, 6-(Methoxymethoxy)-1H-indazol-3-amine has been explored as a building block in the development of novel therapeutic agents in the field of neurology, where indazole derivatives have shown promise in targeting specific biological pathways. chemimpex.com However, detailed pharmacological investigations into the specific neuropharmacological activities of this compound and its close analogs are not extensively covered in the provided search results. Further research is needed to fully elucidate the potential of this class of compounds in the context of neurological disorders.

In Vivo Preclinical Efficacy and Safety Assessment (excluding dosage)

Antitumor Efficacy in Xenograft Models

The antitumor potential of indazole derivatives has been evaluated in preclinical models. nih.gov The 1H-indazole-3-amine structure is a key component in several multi-kinase inhibitors used in cancer therapy. researchgate.net In one study, a newly synthesized indazole derivative, compound 6o, demonstrated a promising inhibitory effect against a chronic myeloid leukemia cell line (K562) and showed selectivity over normal cells. nih.gov This compound was found to induce apoptosis and affect the cell cycle by targeting the Bcl2 family and the p53/MDM2 pathway. nih.govresearchgate.net

While direct xenograft studies for this compound were not detailed in the search results, related heterocyclic structures have shown efficacy in such models. For instance, pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to indazoles, have demonstrated significant reduction of tumor growth in mouse xenograft models of prostate cancer. researchgate.net

Evaluation in Inflammation Models

Indazole derivatives have demonstrated significant anti-inflammatory activity in in vivo models. researchgate.net In a study using the carrageenan-induced hind paw edema model in rats, various indazole derivatives showed a significant, dose-dependent, and time-dependent inhibition of inflammation. researchgate.net The anti-inflammatory effect was associated with the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. researchgate.net

Furthermore, derivatives containing the indazole core have been developed as highly potent and selective inhibitors of RIP2 kinase, a key component in the NOD1 and NOD2 inflammatory signaling pathways. nih.gov One such inhibitor, GSK583, which contains a fluoro-1H-indazol-3-yl amine moiety, has been used as a tool compound to clarify the role of RIP2 kinase in inflammatory disease pathogenesis in various in vivo and ex vivo experiments. nih.gov

| Model | Compound Class | Observed Effect | Potential Mechanism |

| Carrageenan-induced paw edema (rat) | Indazole derivatives | Significant, time-dependent reduction in paw edema. researchgate.net | Inhibition of COX-2 and pro-inflammatory cytokines. researchgate.net |

| Various in vivo models | Quinolone-indazole amine derivative (GSK583) | Inhibition of inflammatory signaling. nih.gov | Potent and selective inhibition of RIP2 kinase. nih.gov |

Antimicrobial Infection Models

The investigation of indazole derivatives extends to their potential use against infectious agents. A study focused on the synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives and evaluated their antileishmanial activity against several species of the Leishmania parasite. nih.gov Leishmaniasis is a disease caused by these protozoan parasites. nih.gov

In in vitro assays, the inhibitory potency of the indazole derivatives was found to be dependent on the specific Leishmania species. nih.gov Several derivatives exhibited moderate to strong activity against Leishmania infantum. One compound, in particular, was reported as a promising growth inhibitor of Leishmania major. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting the parasite's trypanothione reductase enzyme. nih.gov While these are in vitro results, they point toward the potential for developing indazole-based compounds for treating parasitic infections. nih.gov

Neurodegenerative Disease Models

The therapeutic potential of indazole derivatives has been explored in preclinical models of several neurodegenerative disorders, most notably Alzheimer's and Parkinson's disease. These studies, while not directly involving this compound, highlight the promise of the indazole core in targeting key pathological mechanisms.

In the context of Alzheimer's disease, research has focused on the role of indazole derivatives as inhibitors of enzymes implicated in the disease's progression. One key area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study on indazole-based thiadiazole derivatives identified compounds with significant inhibitory activity against both AChE and BuChE. nih.gov For instance, one derivative demonstrated an IC₅₀ value of 0.86 ± 0.30 μM against AChE and 0.89 ± 0.12 μM against BuChE, showcasing potent inhibition. nih.gov Another study synthesized a series of indazole derivatives and found them to be selective inhibitors of butyrylcholinesterase, with one compound in particular showing potent activity and the ability to permeate the blood-brain barrier in an in-vitro model. monash.edu

Furthermore, research into Parkinson's disease has identified novel indazole chemotypes as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNK3 is predominantly expressed in the brain and is considered a key mediator in neurodegenerative processes. nih.gov A specific indazole derivative, compound 25c , exhibited excellent inhibitory activity against JNK3 with an IC₅₀ of 85.21 nM and demonstrated over 100-fold selectivity for JNK3 over other JNK isoforms. nih.gov This compound also showed neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. nih.gov

Table 1: Investigational Indazole Derivatives in Neurodegenerative Disease Models

| Disease Model | Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|---|

| Alzheimer's Disease | Indazole-based thiadiazole | AChE and BuChE | Potent dual inhibitors. | nih.gov |

| Alzheimer's Disease | Indazole derivatives | BuChE | Selective and potent inhibitors with BBB permeability. | monash.edu |

| Parkinson's Disease | Indazole chemotypes | JNK3 | Highly selective and neuroprotective inhibitors. | nih.gov |

Molecular Mechanism of Action Elucidation

The pharmacological effects of indazole derivatives in neurodegenerative models are underpinned by their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Research has identified several key biological targets for indazole derivatives that are relevant to neurodegeneration. As mentioned, JNK3 is a critical target in the context of Parkinson's disease. nih.gov The high selectivity of certain indazole compounds for JNK3 over other isoforms is a crucial aspect of their therapeutic potential, as it may reduce the likelihood of off-target effects. nih.gov

In the realm of Alzheimer's disease, beyond cholinesterases, Proviral Integration site for Moloney murine leukemia virus (PIM1) kinase has been identified as a promising target. nih.gov PIM1 kinase is a proto-oncogene that has been implicated in the phosphorylation of proline-rich AKT substrate 40 kDa (PRAS40), a regulator of mTOR activity. nih.gov The inhibition of PIM1 is being explored as a therapeutic strategy for Alzheimer's disease. nih.govnih.gov While the initial search did not directly link this compound to PIM1 inhibition, the indazole scaffold is a common feature in many kinase inhibitors. For instance, a potent and selective PIM1 inhibitor with an IC₅₀ value of 3 nM, (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, contains an indazole moiety.

The interaction of indazole derivatives with their biological targets leads to the modulation of critical signaling pathways involved in neurodegeneration.

The inhibition of JNK3 by indazole derivatives in Parkinson's disease models points to the modulation of the JNK signaling pathway, which is involved in neuronal apoptosis and inflammatory responses. nih.gov By selectively inhibiting JNK3, these compounds can exert neuroprotective effects. nih.gov

In Alzheimer's disease models, the inhibition of PIM1 kinase by specific inhibitors has been shown to reduce the phosphorylation of PRAS40. nih.gov This, in turn, can prevent the hyperactivity of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often upregulated in Alzheimer's disease brains. nih.govnih.gov Pharmacological inhibition of PIM1 has been demonstrated to restore cognitive function in animal models by enhancing proteasome function, leading to a reduction in amyloid-β (Aβ) and phosphorylated tau pathology. nih.gov Specifically, a PIM1 inhibitor was found to reduce soluble and insoluble Aβ40 and Aβ42 levels and decrease Aβ42 plaques and phosphorylated tau immunoreactivity in the hippocampus of a transgenic mouse model of Alzheimer's disease. nih.gov

Table 2: Molecular Mechanisms of Investigational Indazole Derivatives

| Derivative/Target | Signaling Pathway | Effect | Relevance to Neurodegeneration | Reference |

|---|---|---|---|---|

| JNK3 Inhibitor | JNK Signaling | Inhibition of JNK3-mediated neuronal apoptosis and inflammation. | Neuroprotection in Parkinson's disease. | nih.gov |

| PIM1 Inhibitor | mTOR Signaling | Reduction of PRAS40 phosphorylation, leading to decreased mTOR hyperactivity and enhanced proteasome function. | Reduction of Aβ and tau pathology, and rescue of cognitive deficits in Alzheimer's disease. | nih.govnih.gov |

Computational Chemistry and Structural Biology Applied to 6 Phenoxy 1h Indazol 3 Amine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 1H-indazole-3-amine, to a protein target of interest.

The 1H-indazole-3-amine framework is recognized as an effective "hinge-binding" fragment, capable of forming crucial interactions within the ATP-binding pocket of various kinases. mdpi.comnih.gov Molecular docking studies on derivatives of this scaffold have been pivotal in understanding their potential as inhibitors of several key cancer-related proteins.

For instance, docking studies on indazole derivatives targeting the interaction between the p53 tumor suppressor and its negative regulator, MDM2, have been performed to predict binding modes and affinities. nih.govresearchgate.netnih.gov The goal of these studies is to identify compounds that can disrupt the p53-MDM2 interaction, thereby reactivating p53's tumor-suppressing function. nih.govnih.gov The docking results typically provide a binding energy score, which estimates the affinity of the compound for the protein's binding pocket.

In other research, various 1H-indazole-3-carboxamide derivatives were docked against a renal cancer-related protein (PDB: 6FEW), with the analysis identifying derivatives with the highest binding energies, suggesting stronger potential for inhibition. nih.gov Similarly, studies on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor metastasis, have used docking to assess their binding efficiency within the protein's active site. nih.gov These computational predictions are essential first steps in validating a compound's mechanism of action and prioritizing derivatives for further experimental testing.

A critical outcome of molecular docking is the identification of specific amino acid residues that are key for the ligand-protein interaction. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, anchor the ligand in the binding site and are crucial for its inhibitory activity.

For indazole derivatives targeting the MDM2-p53 interface, docking simulations have revealed that the indazole core can effectively mimic the interactions of key p53 residues. Studies on related scaffolds have shown that the oxindole (B195798) moiety, for example, can fill the pocket normally occupied by Trp23 of p53, establishing a hydrogen bond with the backbone of Val93 in MDM2. unisi.it Other identified interactions for inhibitors in this pocket include π-π stacking with His96. unisi.it The ability to form these specific interactions is a strong indicator of a compound's potential as an inhibitor.

The table below summarizes key amino acid residues that have been identified in docking studies of indazole derivatives and related compounds with relevant cancer targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| MDM2 | Val93, His96, Leu26 | Hydrogen Bonding, π-π Stacking, Hydrophobic | unisi.it |

| HIF-1α | Not specified | Not specified | nih.gov |

| Renal Cancer Receptor (6FEW) | Not specified | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For families of compounds like indazole derivatives, QSAR models are developed to predict the therapeutic activity, such as anticancer potency, based on variations in their chemical structure. ajrconline.org These models are built from a "training set" of compounds for which the biological activity is known.

A study focused on indazole derivatives as HIF-1α inhibitors successfully developed three-dimensional QSAR (3D-QSAR) models. nih.gov These models were used to correlate the structural features of the indazole compounds with their HIF-1α inhibitory activity. nih.gov The resulting models were validated statistically using methods like partial least squares (PLS) and demonstrated good predictive power, enabling the researchers to understand what structural modifications would lead to more potent inhibitors. nih.gov Such models are invaluable for rationally designing new derivatives, like those based on the 6-Phenoxy-1H-indazol-3-amine scaffold, with potentially enhanced activity.

QSAR models are based on molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical and stereochemical properties. In 3D-QSAR studies, these descriptors are often the steric and electrostatic fields surrounding the molecules. nih.gov The contour maps generated from these fields highlight regions where bulky groups (steric) or specific charge distributions (electrostatic) would increase or decrease biological activity.

This information provides a structural framework and a set of rules for designing new, more effective inhibitors. nih.gov Beyond 3D fields, numerous other descriptors can be calculated to build QSAR models.

The table below lists common descriptors used in QSAR modeling.

| Descriptor Type | Examples | Description |

| Physicochemical | LogP, Molecular Weight (MW), Polar Surface Area (PSA) | Quantify properties like hydrophobicity, size, and polarity. |

| Stereochemical/3D | Steric Fields (CoMFA), Electrostatic Fields (CoMFA) | Describe the 3D shape and electronic properties of the molecule. |

| Topological | Connectivity Indices | Describe the branching and arrangement of atoms in the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Describe the molecule's electronic structure and reactivity. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. youtube.com In drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex and to refine the understanding of its dynamic behavior. researchgate.net

The process involves creating a realistic atomistic model of the system, often including the protein-ligand complex surrounded by solvent molecules, and then simulating its behavior under specific conditions of temperature and pressure. youtube.com The simulation calculates the forces between atoms and uses these forces to predict their motion over a given timeframe, providing a view of the complex's dynamic nature. youtube.comresearchgate.net

For indazole derivatives, MD simulations have been used to confirm the stability of the binding mode predicted by docking. In the study of HIF-1α inhibitors, the most potent indazole derivative was subjected to an MD simulation, which showed that the compound remained stably bound within the active site of the HIF-1α protein throughout the simulation. nih.gov This stability analysis adds confidence to the docking results and suggests that the compound is likely to maintain its inhibitory conformation in a physiological environment. Analysis of the simulation trajectory can reveal subtle conformational changes in both the ligand and the protein, providing a more complete picture of the binding event than the static image provided by docking alone.

Analysis of Ligand-Protein Complex Stability and Dynamics

The stability of a ligand-protein complex is paramount for its biological activity. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," capable of forming key interactions with the hinge region of protein kinases. semanticscholar.orgresearchgate.net This interaction is a critical factor in the development of kinase inhibitors. Molecular docking simulations are frequently employed to predict and analyze the binding modes of indazole derivatives with their protein targets. nih.gov

These computational studies assess the binding energy, which indicates the stability of the ligand within the protein's active site. For instance, studies on similar indazole derivatives have evaluated their effectiveness against targets like the renal cancer-related protein (PDB: 6FEW) and the p53/MDM2 pathway. semanticscholar.orgnih.gov The analysis of these complexes reveals that the stability is governed by a network of interactions, including hydrogen bonds and hydrophobic contacts. The 3-amino group and the indazole nitrogen atoms are often crucial for forming these stabilizing hydrogen bonds with the protein backbone. semanticscholar.orgresearchgate.net Understanding these dynamics at an atomic level is essential for designing derivatives with improved potency and selectivity.

Conformational Behavior of this compound Derivatives

The three-dimensional shape, or conformation, of a molecule dictates how it can interact with a protein's binding site. Computational methods, particularly Density Functional Theory (DFT), are used to perform meticulous conformational analyses to identify the most stable, low-energy structure of a molecule. researchgate.net For this compound derivatives, the orientation of the phenoxy group relative to the indazole core is a key conformational feature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules like this compound. nih.govtandfonline.com These calculations provide fundamental insights into the molecule's reactivity and electronic characteristics.

Electronic Structure and Reactivity Analysis

DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net This analysis is critical for understanding and predicting how the molecule will interact with other molecules, including biological targets. nih.gov

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the phenoxy group, identifying them as potential hydrogen bond acceptors. Global reactivity descriptors, also derived from DFT, provide quantitative measures of the molecule's chemical reactivity and stability. nih.gov

HOMO-LUMO Energy Gap and Molecular Orbital Characteristics

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. nih.govwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govnih.gov

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org DFT calculations are widely used to compute the energies of these frontier orbitals. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the regions involved in electron donation and acceptance, indicating that charge transfer can occur within the molecule. nih.govresearchgate.net For complex molecules, the HOMO may be localized on one part of the structure (e.g., an electron-donating group), while the LUMO is localized on another (e.g., an electron-accepting group), which dictates the nature of its electronic transitions. nih.gov

Table of Computational Methods and Applications

| Computational Method/Theory | Application in Indazole Research | Basis Set Examples | References |

| Molecular Docking | Prediction of ligand-protein binding modes and binding energy calculation. | N/A | nih.gov |

| Density Functional Theory (DFT) | Optimization of molecular geometry, conformational analysis, calculation of electronic properties (MEP, FMOs). | 6-31G(d,p), 6-311+G(d,p), TZVP | researchgate.nettandfonline.combohrium.com |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO energy gap to predict chemical reactivity and kinetic stability. | 6-31G, 6-311++G | nih.govresearchgate.net |

Pharmacokinetic and Drug Metabolism Considerations for 6 Phenoxy 1h Indazol 3 Amine Analogues

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In the early stages of drug discovery, computational, or in silico, methods are employed to predict the ADMET properties of novel compounds. youtube.com These predictive models use the chemical structure of a molecule to estimate its physicochemical and pharmacokinetic characteristics, allowing for the early-stage filtering of candidates with undesirable properties. researchgate.net For heterocyclic compounds like indazole derivatives, these tools can offer valuable insights into their potential as orally administered drugs. pnrjournal.com

In silico tools such as SwissADME and PreADMET are frequently used to calculate a range of parameters. youtube.comresearchgate.netmdpi.com Key properties evaluated include:

Lipophilicity (log P): This parameter affects solubility, permeability, and metabolism. A balanced log P is crucial for good oral absorption. youtube.com

Aqueous Solubility: Poor solubility can limit absorption and bioavailability. researchgate.net

Human Intestinal Absorption (HIA): Predictions estimate the percentage of a drug that will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system, but penetration is often undesirable for peripherally acting agents.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital to foresee potential drug-drug interactions.

Drug-likeness: This is assessed based on rules like Lipinski's Rule of Five, which provides guidelines for properties typical of orally active drugs (e.g., molecular weight < 500 Da, log P < 5). youtube.com

Studies on various indazole and related heterocyclic derivatives have utilized these computational models to screen libraries of compounds, prioritizing those with favorable predicted ADMET profiles for synthesis and further testing. researchgate.netresearchgate.net For instance, in silico analysis of novel benzimidazole-1,3,4-oxadiazole derivatives was used to predict their ADMET properties before synthesis, guiding the selection of promising antimicrobial candidates. japtronline.com Similarly, analyses of other heterocyclic compounds have shown that while many exhibit good predicted intestinal absorption, they may face challenges with BBB penetration. mdpi.com

Table 1: Representative In Silico ADMET Predictions for a Generic Indazole Analogue This table is an illustrative example based on typical parameters evaluated for heterocyclic compounds.

| ADMET Parameter | Predicted Value/Comment | Importance |

|---|---|---|

| Molecular Weight | < 450 g/mol | Adherence to drug-likeness rules |

| log P (Lipophilicity) | 2.0 - 4.0 | Impacts absorption and metabolism |

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation |

| Intestinal Absorption | High | Key for oral bioavailability |

| BBB Permeant | No | Reduces potential CNS side effects |

| CYP2D6 Inhibitor | No | Lowers risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

In Vitro ADMET Profiling and Metabolic Stability Assessments

Following in silico screening, promising candidates undergo in vitro testing to obtain empirical data on their ADMET properties. A key component of this profiling is the assessment of metabolic stability, typically using liver microsomes or hepatocytes. mdpi.com These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.

Human liver microsomes (HLM) are a common model system as they contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s. mdpi.com The stability of a compound is often reported as its half-life (t½) or intrinsic clearance (CLint). nih.gov A short half-life suggests rapid metabolism, which could lead to low exposure in vivo.

For example, a study on a series of 3-substituted indazole analogues evaluated their metabolic stability in mouse liver microsomes (MLM). nih.gov The investigation revealed that structural modifications significantly impacted metabolic stability. Some analogues were identified as being metabolically unstable, while others, such as compound 35i , demonstrated improved stability with a half-life of 120 minutes, alongside potent biological activity. nih.gov Another study on indazole-3-carboxamide derivatives identified major biotransformations including hydroxylation and hydrolysis when incubated with human liver microsomes. mdpi.com

Table 2: In Vitro Metabolic Stability of Selected Indazole Analogues in Mouse Liver Microsomes (MLM) Data sourced from a study on substituted indazole derivatives. nih.gov

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg) |

|---|---|---|

| Compound 35a | 11.2 | 123.7 |

| Compound 35c | 16.5 | 84.1 |

| Compound 35h | 32.8 | 42.3 |

| Compound 35i | >120 | <11.5 |

In Vivo Pharmacokinetic Characterization

In vivo studies, typically conducted in animal models such as rats or mice, are essential to understand how a drug and its metabolites are absorbed, distributed, and eliminated in a whole organism. These studies provide crucial data on key pharmacokinetic parameters.

Oral bioavailability (F%) measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. researchgate.net It is a critical parameter for orally delivered medicines and is influenced by factors like aqueous solubility, membrane permeability, and first-pass metabolism in the gut and liver. researchgate.net

The indazole scaffold has been successfully modified to enhance oral bioavailability. Phenols, for instance, are often susceptible to extensive Phase II metabolism (glucuronidation), leading to poor bioavailability. Replacing a phenol (B47542) group with a bioisosteric indazole has proven to be an effective strategy to mitigate this metabolic liability and improve pharmacokinetic profiles. pharmablock.com In one documented case, an indazole analogue (11 ) demonstrated a 25% oral bioavailability, a significant improvement over its phenol counterpart (10 ), which had low oral bioavailability. pharmablock.com Further optimization efforts within other indazole series have led to compounds with even more desirable properties. For example, an indazole derivative known as compound 6d was reported to possess an excellent oral bioavailability of 72% in rats. nih.govresearchgate.net

Table 3: Oral Bioavailability of Selected Indazole Analogues in Rodents Data compiled from various studies on indazole derivatives. pharmablock.comnih.govresearchgate.net

| Compound | Species | Oral Bioavailability (F%) |

|---|---|---|

| Indazole Analogue 11 | Not Specified | 25% |

| Indazole Analogue 6d | Rat | 72% |

| Pictilisib (GDC-0941) | Multiple Species | Acceptable |

The plasma concentration-time curve is generated by measuring the concentration of a drug in blood plasma at various time points after administration. pharmaeducation.netyoutube.com This profile provides a wealth of information, including key parameters that describe the drug's disposition:

Cmax (Maximum Concentration): The highest concentration the drug reaches in the plasma. pharmaeducation.net

Tmax (Time to Maximum Concentration): The time at which Cmax is observed, indicating the rate of absorption. pharmaeducation.net

AUC (Area Under the Curve): Represents the total drug exposure over time. pharmaeducation.netunil.ch

Analysis of these profiles for indazole analogues reveals significant variability based on their specific substitutions. For example, some indazole-based kinase inhibitors absorb slowly following oral administration. One such derivative, compound 105 , exhibited a delayed Tmax of 5.5 hours in rats, indicating slow absorption. nih.gov In contrast, a preclinical study of a different compound, oxypeucedanin, in rats showed a mean Tmax of 3.38 hours after oral administration. nih.gov The shape of the curve and the values of Cmax, Tmax, and AUC are critical for determining a compound's potential therapeutic utility and for designing appropriate dosing regimens. pharmaeducation.net

Future Perspectives and Developmental Trajectories for 6 Phenoxy 1h Indazol 3 Amine

Advanced Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For 6-Phenoxy-1H-indazol-3-amine, several advanced strategies can be employed. The introduction of fluorine atoms is a widely used strategy in medicinal chemistry to improve the properties of a drug candidate. This can lead to improved metabolic stability by blocking or slowing down metabolic degradation, thereby increasing the compound's half-life.

Structural modifications, such as the addition of polar groups like morpholine, can improve the compound's distribution while retaining the benefits of other substitutions. Furthermore, prodrug design, including the introduction of phosphate (B84403) esters, can enhance solubility. Formulation strategies using nanocarriers or co-solvents may also be employed for in vivo studies.

Exploration of Novel Therapeutic Indications

While the primary focus for many indazole derivatives has been oncology, the versatile nature of the this compound scaffold opens the door to a multitude of other therapeutic applications. chemimpex.com Indazole derivatives have shown promise in targeting specific biological pathways in neurology. chemimpex.com Additionally, the indazole nucleus is present in a large number of compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antidiabetic, and anti-osteoporosis effects. nih.gov

For instance, some indazole derivatives, like Granisetron and Benzydamine, are used to treat chemotherapy-induced vomiting. nih.govresearchgate.net The investigation of this compound and its analogues for these and other indications could unveil novel therapeutic opportunities. The anti-leishmanial activity of some indazole derivatives also suggests a potential application in treating parasitic diseases. nih.gov

Rational Design for Improved Specificity and Efficacy

Rational drug design, guided by an understanding of the target's three-dimensional structure, is a powerful approach to improving the specificity and efficacy of drug candidates. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.govmdpi.com This is exemplified in the drug Linifanib, where this structure binds effectively with the hinge region of tyrosine kinase. nih.govmdpi.com

By leveraging computational modeling and structural biology, derivatives of this compound can be designed to bind with high affinity and selectivity to their intended targets. For example, research on related 1H-indazol-3-amine derivatives has led to the development of potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov One such derivative, compound 2a, which contains a 2,6-difluoro-3-methoxyphenyl residue, exhibited potent activity against FGFR1 and FGFR2. nih.gov

A study on a series of 1H-indazole-3-amine derivatives identified a compound, designated as 6o, with promising inhibitory effects against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net This compound was found to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.net

Inhibitory Activity of Compound 6o

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 |

Strategic Integration into Combination Therapy Regimens

The future of cancer treatment is increasingly moving towards combination therapies to overcome drug resistance and enhance therapeutic efficacy. Given that derivatives of 1H-indazol-3-amine have been shown to inhibit critical cell signaling pathways, there is a strong rationale for integrating this compound into combination therapy regimens. nih.govresearchgate.net

For example, a compound like 6o, which induces apoptosis through the p53/MDM2 pathway, could be combined with standard-of-care chemotherapies or other targeted agents. nih.govresearchgate.net This could create a synergistic effect, leading to improved patient outcomes. Further preclinical studies are warranted to explore the most effective combination strategies.

Addressing Challenges and Opportunities in Preclinical Development

The preclinical development of this compound will involve overcoming several challenges while capitalizing on key opportunities. A significant challenge in the development of any new chemical entity is ensuring a robust and scalable synthetic route. Research into efficient synthetic pathways, such as those utilizing Suzuki coupling reactions, will be crucial. nih.gov

Another challenge is to fully characterize the compound's pharmacokinetic and pharmacodynamic properties. This will involve extensive in vitro and in vivo studies to understand its absorption, distribution, metabolism, and excretion.

Despite these challenges, there are considerable opportunities. The established importance of the indazole scaffold in medicinal chemistry provides a strong foundation for the development of this compound. nih.gov The potential to develop a highly selective and potent therapeutic with applications in oncology and beyond makes this compound a promising candidate for continued research and development.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Proton environments (e.g., indazole NH at δ 10–12 ppm, phenoxy aromatic protons at δ 6.5–7.5 ppm) and carbon shifts (e.g., C3-amine at ~150 ppm) confirm structural integrity. Use deuterated DMSO or CDCl₃ for solubility .

- X-ray crystallography : Single-crystal analysis resolves bond angles and packing motifs. For example, related 1,3-dimethyl-1H-indazol-6-amine structures show planar indazole cores with intermolecular hydrogen bonding (N–H⋯N) .

- HRMS : Confirm molecular weight (calc. for C₁₃H₁₁N₃O: 233.09 g/mol) with <2 ppm error .

How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

Advanced Research Focus

Discrepancies in bond lengths or torsion angles may arise from:

- Polymorphism : Different crystallization solvents (e.g., methanol vs. acetonitrile) induce varying packing arrangements.

- Data refinement protocols : Use SHELXL for high-resolution refinements, ensuring R-factor convergence <5% .

- Validation tools : Cross-check with Cambridge Structural Database (CSD) entries for analogous indazoles (e.g., 1,3-dimethyl-1H-indazol-6-amine, CSD refcode: XUZJUA) .

What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

Q. Advanced Research Focus

- Enzyme inhibition assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination against targets like JAK2 or EGFR. Pre-incubate compounds (1–100 µM) with recombinant kinases .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing to positive controls (e.g., staurosporine). Ensure dose-response curves are validated with ≥3 replicates .

- Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

How does the phenoxy substituent influence the biological activity of this compound compared to other aryl groups?

Q. Advanced Research Focus

- Electron-withdrawing effects : The phenoxy group enhances π-π stacking with kinase ATP-binding pockets, increasing potency. Compare to methyl or bromo substituents via SAR studies .

- Solubility trade-offs : Phenoxy derivatives exhibit lower aqueous solubility than hydroxylated analogs. Mitigate via salt formation (e.g., HCl salts) or PEGylation .

- Meta/para substitution : Para-phenoxy groups improve steric fit in hydrophobic pockets, as seen in analogs like 6-(4-methoxyphenyl)-1H-indazol-3-amine .

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Column chromatography : Use silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7 v/v). Monitor fractions by TLC (Rf ~0.4 in same solvent) .

- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours. Purity >95% is achievable with two cycles .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities (e.g., des-phenoxy byproducts) .

How should researchers design stability studies for this compound under physiological conditions?

Q. Advanced Research Focus

- pH stability : Incubate compound (1 mM) in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via LC-MS; indazole ring oxidation is common at pH >7 .

- Light sensitivity : Store solutions in amber vials; UV irradiation (254 nm) accelerates decomposition, forming nitroso derivatives .

- Long-term storage : Lyophilized powders remain stable >12 months at −80°C, whereas DMSO stocks degrade by 10% after 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。